Ononin; Fomononetin-7-O-glucoside

Description

Definition and Chemical Classification within the Isoflavonoid Class

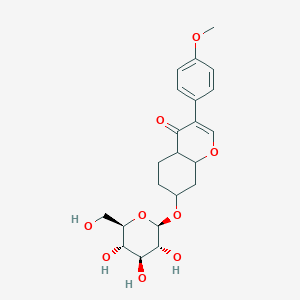

Ononin (B1677330) is chemically classified as an isoflavone (B191592) glycoside. wikipedia.org This means it consists of an isoflavone core structure, specifically formononetin (B1673546), which is bonded to a sugar molecule, in this case, a β-D-glucopyranosyl moiety, at the 7-hydroxyl position. nih.gov Isoflavonoids are a class of organic compounds characterized by a 3-phenylchromen-4-one backbone. foodb.ca Ononin is specifically the 7-O-β-D-glucopyranoside of formononetin, which itself is the 4'-methoxy derivative of daidzein (B1669772), another well-known isoflavone. wikipedia.org

Significance as a Bioactive Natural Product in Contemporary Research

The importance of Ononin in modern research stems from its diverse pharmacological effects. nih.gov It is recognized as a bioactive natural product, meaning it is a substance derived from a natural source that has a demonstrable effect on living organisms. nih.gov Researchers are actively exploring its potential applications, driven by its observed anti-inflammatory, antioxidant, and neuroprotective properties. caymanchem.comresearchgate.net Its presence in various traditional medicinal plants further fuels the investigation into its mechanisms of action and potential therapeutic benefits. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O9 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

VRBWOAPDXHDWTQ-IRDFEOSRSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Chemical Properties and Structure

The distinct biological activities of Ononin (B1677330) are intrinsically linked to its specific chemical properties and molecular structure.

| Property | Value |

| Molecular Formula | C22H22O9 |

| Molar Mass | 430.409 g·mol−1 wikipedia.org |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. |

| CAS Number | 486-62-4 wikipedia.org |

The molecular structure of Ononin is characterized by the isoflavone (B191592) skeleton of formononetin (B1673546), which features a methoxy (B1213986) group at the 4' position. This aglycone is connected to a glucose molecule at the 7-carbon position through an O-glycosidic bond. nih.gov This glycosylation significantly influences the compound's solubility and bioavailability.

Biosynthesis and Natural Occurrence

Ononin (B1677330) is a product of the complex phenylpropanoid pathway in plants. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This intermediate then enters the flavonoid/isoflavonoid biosynthesis pathway. Key enzymes, including chalcone (B49325) synthase and isoflavone (B191592) synthase, are crucial for the formation of the isoflavone core. Subsequently, a methyltransferase attaches a methyl group to the 4'-hydroxyl group of the precursor daidzein (B1669772) to form formononetin (B1673546). Finally, a glucosyltransferase enzyme facilitates the attachment of a glucose molecule to the 7-hydroxyl group of formononetin, resulting in the formation of Ononin.

Ononin is found in a variety of plants, particularly in the Fabaceae (legume) family. Some of the notable natural sources include:

Soybean (Glycine max) wikipedia.org

Astragalus root (Astragalus membranaceus and Astragalus mongholicus) wikipedia.orgcaymanchem.com

Licorice (Glycyrrhiza uralensis) wikipedia.orgmedchemexpress.com

Red Clover (Trifolium pratense)

Kudzu (Pueraria lobata) researchgate.net

Broccoli researchgate.net

Lupine researchgate.net

Mechanistic Investigations of Ononin S Biological Activities in Non Human Systems

Elucidation of Cellular and Molecular Targets

The biological effects of ononin (B1677330) are rooted in its ability to interact with and modulate a variety of cellular and molecular targets. Research has highlighted its influence on key signaling pathways and its capacity to regulate enzyme activity, providing a foundation for understanding its therapeutic potential.

Modulation of Intracellular Signaling Cascades

Ononin has been shown to exert its effects by modulating several critical intracellular signaling cascades, including the MAPK, NF-κB, PI3K/Akt/mTOR, and EGFR-Erk1/2 pathways.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Studies have demonstrated that ononin can inhibit the activation of these pathways. nih.govnih.gov For instance, in a model of osteoarthritis using IL-1β-induced rat chondrocytes, ononin was found to downregulate the MAPK and NF-κB signaling pathways, thereby reducing inflammation and cartilage degradation. nih.gov Similarly, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ononin was observed to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, as well as IκB-α, a key step in NF-κB activation. nih.gov This inhibitory action on the NF-κB and MAPK pathways suggests a significant mechanism for ononin's anti-inflammatory properties. nih.govresearchgate.net

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell proliferation, survival, and metabolism. nih.govnih.gov In the context of cancer, ononin has been shown to inhibit this pathway. A study on non-small-cell lung cancer (NSCLC) cells demonstrated that ononin, both alone and in combination with paclitaxel, inhibited cell proliferation by blocking the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition was associated with increased apoptosis and reduced tumor growth in xenograft mouse models. nih.gov

The Epidermal Growth Factor Receptor (EGFR)-Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway is another critical regulator of cell growth and proliferation. Research on human osteosarcoma cells has revealed that ononin can inhibit cell invasion and migration by targeting the EGFR-Erk1/2 pathway. nih.gov This effect was accompanied by a reduction in the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell metastasis. nih.gov

Enzyme Regulation and Inhibition Profiles

Ononin's biological activities are also mediated through its interaction with specific enzymes. Notably, it has been shown to inhibit α-glucosidase and matrix metalloproteinases (MMPs).

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. While direct inhibitory studies on ononin are limited, related flavonoids have demonstrated significant α-glucosidase inhibitory activity. nih.gov For instance, rutin, a flavonoid glycoside with a similar structure, has been shown to be a potent inhibitor of α-glucosidase. nih.gov

Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are critically involved in processes like tissue remodeling, inflammation, and cancer metastasis. nih.gov Ononin has been found to downregulate the expression of MMPs. In a study on human breast cancer cells, ononin treatment led to a decrease in the expression of MMP-9. magtechjournal.com Furthermore, in an osteoarthritis model, ononin inhibited the expression of MMP-13 in IL-1β-stimulated rat chondrocytes. nih.gov In human osteosarcoma cells, ononin was shown to limit MMP2 and MMP9 expression. nih.gov This inhibition of MMPs contributes to its anti-inflammatory and anticancer effects by preventing tissue degradation and cell invasion. nih.govnih.govmagtechjournal.com

Anti-Inflammatory Mechanisms (in vitro and non-human in vivo models)

Ononin exhibits potent anti-inflammatory effects, which have been extensively studied in various non-human models. These effects are primarily achieved through the suppression of pro-inflammatory mediators and the modulation of macrophage activity.

Suppression of Pro-inflammatory Mediators

A hallmark of ononin's anti-inflammatory action is its ability to reduce the production of key pro-inflammatory molecules. In LPS-stimulated RAW 264.7 macrophages, ononin has been shown to significantly decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a concentration-dependent manner. nih.gov This is achieved by downregulating the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Furthermore, ononin effectively suppresses the secretion of pro-inflammatory cytokines , including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) . nih.govresearchgate.net In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of ononin led to a significant reduction in the colonic levels of TNF-α, IL-1β, IL-6, and IL-18. researchgate.netnih.gov Similarly, in a model of rheumatoid arthritis using fibroblast-like synoviocytes, ononin alleviated the production of IL-6 and IL-1β.

Mechanisms Affecting Macrophage Activation and Response

Macrophages are key players in the inflammatory process, and their activation state dictates the nature of the immune response. Ononin has been shown to influence macrophage activation. In LPS-stimulated RAW 264.7 cells, ononin's suppression of pro-inflammatory mediators points to its ability to modulate macrophage activation towards a less inflammatory phenotype. nih.gov In a mouse model of colitis, ononin treatment was found to inhibit the infiltration of macrophages into the colon tissue. nih.gov While the direct mechanisms of ononin on macrophage polarization (the shift between pro-inflammatory M1 and anti-inflammatory M2 phenotypes) are still being fully elucidated, the existing evidence strongly suggests that it can dampen the pro-inflammatory response of activated macrophages.

Anticancer Mechanisms (in vitro and non-human in vivo models)

Ononin has demonstrated notable anticancer activity in a variety of cancer cell lines and animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of invasion and migration.

In human non-small-cell lung cancer (NSCLC) cells (A549 and HCC827), ononin was found to induce apoptosis , or programmed cell death. nih.gov This was evidenced by an increase in the expression of apoptotic markers such as cleaved-PARP, cleaved-caspase 3, and cleaved-caspase 9. nih.gov The pro-apoptotic effect was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, in a xenograft mouse model using A549 cells, ononin treatment significantly reduced tumor size. nih.gov

Studies on human breast cancer cells (MCF-7) have also shown that ononin can inhibit cell viability in a dose- and time-dependent manner. magtechjournal.combvsalud.org It was observed to promote apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. magtechjournal.combvsalud.org

In addition to inducing apoptosis, ononin can arrest the cell cycle , a fundamental process for cell proliferation. wikipedia.org In MCF-7 cells, ononin treatment led to a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. magtechjournal.com

Furthermore, ononin has been shown to inhibit the invasion and migration of cancer cells. In human osteosarcoma cells, ononin suppressed these processes by targeting the EGFR-Erk1/2 pathway and reducing the expression of MMP2 and MMP9. nih.gov Similarly, in breast cancer cells, ononin decreased cell invasion and migration, which was associated with reduced MMP-9 expression. magtechjournal.combvsalud.org In laryngeal cancer Hep-2 cells, ononin treatment effectively inhibited cell viability and induced apoptosis, with these effects being linked to the inhibition of the JNK/ERK/p38 signaling pathway. nih.gov

Other Investigated Biological Activities and Underlying Mechanisms (non-human systems)

Ononin has demonstrated notable antioxidant properties in various in vitro and in vivo models. It is known to scavenge oxygen-free radicals and inhibit lipid peroxidation. nih.gov In a study on H9C2 cardiomyocytes, ononin was shown to alleviate hydrogen peroxide-induced apoptosis, indicating its protective role against oxidative stress. spandidos-publications.com Furthermore, in a rat model of Alzheimer's disease induced by aluminum chloride, ononin treatment was found to suppress malondialdehyde (a marker of oxidative stress) and improve the levels of superoxide (B77818) dismutase and total antioxidant capacity in brain tissues. researchgate.net The antioxidant activity of ononin is believed to contribute significantly to its various other biological effects, including its neuroprotective and anti-inflammatory actions. nih.gov

Ononin exhibits significant neuroprotective effects through various mechanisms. One key mechanism is the inhibition of glutamate-induced toxicity. caymanchem.com Glutamate (B1630785) is a major excitatory neurotransmitter, and its excess can lead to neuronal cell death, a process implicated in several neurodegenerative diseases. mdpi.comfrontiersin.orgmdpi.com Studies have shown that ononin can protect PC12 cells, a cell line commonly used in neuroscience research, from toxicity induced by L-glutamate. caymanchem.com

Beyond its effects on glutamate toxicity, ononin has shown promise in models of Alzheimer's disease. In rats with aluminum chloride-induced Alzheimer's-like pathology, ononin treatment was found to ameliorate cognitive impairment. researchgate.net This was associated with the suppression of neuroinflammation and oxidative stress in the brain. researchgate.net The neuroprotective effects of ononin are also linked to its ability to modulate various signaling pathways involved in neuronal survival and inflammation. nih.govfrontiersin.org

Ononin has emerged as a potential therapeutic agent for osteoarthritis (OA), a degenerative joint disease characterized by cartilage loss and inflammation. nih.govplos.org In rat models of OA induced by anterior cruciate ligament transection, ononin treatment has been shown to ameliorate cartilage damage and reduce the inflammatory response. nih.govplos.org Histopathological analysis revealed that ononin helped in preserving the morphological structure of cartilage and decreasing the Osteoarthritis Research Society International (OARSI) scores. nih.govnih.gov

The mechanism underlying these protective effects involves the downregulation of key inflammatory and catabolic pathways. Ononin has been found to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov It also downregulates the expression of matrix metalloproteinase 13 (MMP-13), an enzyme that plays a crucial role in cartilage degradation, while upregulating the expression of collagen II, a key component of the cartilage matrix. nih.govnih.gov Furthermore, ononin has been shown to inhibit the activation of the MAPK and NF-κB signaling pathways, which are central to the inflammatory processes that drive OA progression. nih.govplos.orgthailandmedical.newsnih.gov

Table 4: Research Findings on Ononin's Modulation of Osteoarthritis Progression

| Model | Key Findings | Modulated Pathways/Molecules | Citations |

|---|---|---|---|

| Rat model of ACLT-induced OA | Ameliorated cartilage damage, reduced inflammatory response, preserved cartilage structure. | MAPK and NF-κB pathways (downregulated), TNF-α, IL-1β, IL-6 (inhibited), MMP-13 (downregulated), Collagen II (upregulated) | nih.govplos.orgnih.govthailandmedical.newsnih.gov |

Phytoestrogenic Properties and Receptor Interactions

Ononin, a naturally occurring isoflavone (B191592) glycoside, is recognized for its phytoestrogenic properties. As a glycoside, ononin itself is generally less active. Its significant biological effects are primarily attributed to its aglycone, formononetin (B1673546), which is released upon the removal of the glucose molecule. This conversion, or deglycosylation, largely occurs in the intestine following oral administration, allowing formononetin to be absorbed and exert its systemic effects. nih.govmdpi.comnih.gov The structural similarity of formononetin to the endogenous hormone 17-β-estradiol enables it to interact with estrogen receptors (ERs), initiating estrogen-like responses in various non-human biological systems. frontiersin.orgnih.govmdpi.com

Mechanistic studies have confirmed that formononetin functions as a phytoestrogen by binding to both major estrogen receptor subtypes, ERα and ERβ. frontiersin.orgnih.gov This interaction can trigger a cascade of molecular events typically associated with estrogen signaling pathways. The nature of this interaction is often agonistic, meaning it activates the receptor, though the potency and downstream effects can vary depending on the specific cell type and biological context.

In Vitro Research Findings

A variety of in vitro models have been employed to elucidate the direct interactions between formononetin and estrogen receptors, as well as the subsequent cellular responses.

In Human Umbilical Vein Endothelial Cells (HUVECs), formononetin has been shown to directly bind to the ligand-binding domain of ERα, acting as an agonist. nih.gov This interaction promotes endothelial cell migration and leads to significant modifications of the actin cytoskeleton. The observed pro-angiogenic effects were mediated through an ERα-enhanced signaling pathway involving Rho-associated coiled-coil containing protein kinase (ROCK-II) and matrix metalloproteinases (MMP2/9). nih.gov

Studies using murine BV2 microglial cells have revealed that the anti-inflammatory actions of formononetin are linked to ERβ. nih.gov Formononetin was found to increase the protein expression of ERβ and inhibit the production of inflammatory mediators. The anti-inflammatory effect was lost when ERβ was silenced using siRNA, confirming the essential role of this receptor subtype in mediating the compound's activity in these cells. nih.gov

In the context of cancer cell lines, research on ER-positive MCF-7 breast cancer cells showed that formononetin could significantly increase ER-luciferase reporter gene activity, indicating a direct modulation of the receptor's transcriptional function. nih.gov

The table below summarizes key findings from in vitro studies on the estrogenic activity of formononetin in non-human systems.

| Cell Line | Species | Key Finding | Implicated Receptor/Pathway |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Promoted cell migration and actin cytoskeleton modification. | ERα-enhanced ROCK-II/MMP2/9 signaling. nih.gov |

| BV2 Microglia | Murine | Inhibited lipopolysaccharide-induced neuroinflammation. | ERβ. nih.gov |

| MCF-7 Breast Cancer Cells | Human | Increased estrogen receptor-luciferase activity. | ERβ. nih.gov |

| U2OS Osteosarcoma Cells | Human | Inhibitory effect mediated through estrogen receptor signaling. | Estrogen Receptor (ER). frontiersin.org |

In Vivo Research Findings

Animal models have provided further evidence of ononin's and formononetin's systemic phytoestrogenic effects.

In a study involving ovariectomized Kunming mice, a model for post-menopause, the administration of formononetin resulted in a significant increase in uterine weight. nih.gov This uterotrophic effect is a classic indicator of estrogenic activity, demonstrating that formononetin can mimic the physiological effects of estrogen in reproductive tissues. nih.gov

The pro-angiogenic properties of formononetin observed in vitro were also confirmed in a zebrafish embryo model. Formononetin was found to significantly promote the sprouting of subintestinal vessels, an effect that was dependent on the ERα-ROCK signaling pathway. nih.gov This finding reinforces the role of formononetin as a modulator of vascular development through estrogenic mechanisms. nih.gov

Metabolic studies in Sprague-Dawley rats have detailed the in vivo processing of ononin. After oral administration, ononin is metabolized into formononetin and other downstream metabolites, which are then excreted. nih.gov The oral bioavailability of ononin was found to be 7.3%, but this value increased to 21.7% when its conversion to the more active formononetin was considered, highlighting the importance of this metabolic step for its biological function. nih.gov

The table below summarizes key findings from in vivo studies investigating the phytoestrogenic properties of ononin and formononetin.

| Animal Model | Key Finding | Mechanistic Insight |

| Ovariectomized Kunming Mice | Increased uterine weight. | Demonstration of systemic estrogenic (uterotrophic) effect. nih.gov |

| Zebrafish Embryo | Promoted angiogenic sprouting in subintestinal vessels. | Effect mediated by ERα-enhanced ROCK signaling. nih.gov |

| Sprague-Dawley Rats | Ononin is metabolized to formononetin following oral administration. | Deglycosylation is a key step for bioavailability and activity. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Ononin and Its Derivatives

Influence of Glycosylation on Ononin's Bioactivity and Solubility

Glycosylation, the attachment of a sugar moiety, significantly impacts the physicochemical properties and biological activities of flavonoids like ononin (B1677330). The glucose group in ononin (formononetin-7-O-glucoside) generally increases its water solubility compared to its aglycone, formononetin (B1673546). frontiersin.org However, this modification can also influence how the molecule interacts with biological targets.

The presence of the glycosidic bond can affect the molecule's ability to be absorbed in the gastrointestinal tract. semanticscholar.org Some studies suggest that the glycoside form may be less readily absorbed than the aglycone. researchgate.netacs.orgnih.gov The glycosylation of flavonoids can also modulate their bioactivity. While glycosylation often enhances stability and solubility, it can sometimes reduce the direct biological effect of the core molecule. nih.govunimi.it For instance, the sugar moiety might sterically hinder the molecule from fitting into the active site of an enzyme or receptor.

Research has shown that the type and number of sugar units attached can lead to differences in bioavailability. nih.gov In some cases, the glycosylated form may act as a prodrug, being metabolized by intestinal enzymes to release the more active aglycone. semanticscholar.org

Effects of Specific Substituent Modifications on Biological Potency

Modifying the substituents on the ononin molecule can lead to significant changes in its biological potency. These modifications are often explored to enhance solubility, stability, and therapeutic efficacy.

Succinylation: The introduction of a succinyl group to ononin has been shown to dramatically improve its water solubility. One study reported that formononetin-7-O-β-(6″-O-succinyl)-D-glucoside (FMP), a succinylated derivative of ononin, had its water solubility increased by over 17 times compared to ononin. frontiersin.org This enhanced solubility can potentially lead to better bioavailability and therapeutic application. researchgate.net Succinylation involves the addition of a succinyl group, which is a four-carbon dicarboxylic acid moiety. This process can alter the charge and mass of a protein or small molecule, thereby affecting its function. nih.gov

Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group, is a common post-translational modification that regulates protein function. plos.org While specific studies on the direct phosphorylation of ononin are limited, research on related flavonoids suggests that this modification could influence their biological activities by altering their charge and ability to interact with cellular signaling proteins. nih.gov

The table below summarizes the effect of succinylation on the solubility of ononin and its aglycone, formononetin.

| Compound | Solubility (g/L) | Fold Increase vs. Formononetin | Fold Increase vs. Ononin |

| Formononetin | 0.00208 | - | - |

| Ononin | 0.0125 | ~6x | - |

| Formononetin-7-O-β-(6″-O-succinyl)-D-glucoside (FMP) | 0.221 | ~106x | ~17x |

Data sourced from a study on a novel formononetin derivative. frontiersin.org

Comparative Analysis of Aglycone (Formononetin) and Glycoside (Ononin) Activities

Comparing the biological activities of ononin (the glycoside) and formononetin (the aglycone) reveals important aspects of their structure-activity relationships.

In terms of biological activity, both compounds have demonstrated various pharmacological effects, including anti-inflammatory and anticancer properties. plos.orgnih.gov Ononin has been shown to inhibit the proliferation and migration of osteosarcoma cells. nih.gov The choice between using the glycoside or aglycone in therapeutic applications may depend on the specific target and desired pharmacokinetic profile.

The table below presents a comparison of the oral bioavailability of formononetin and ononin in rats.

| Compound | Oral Bioavailability (%) |

| Formononetin | 21.8% |

| Ononin | 7.3% |

| Ononin (including metabolite formononetin) | 21.7% |

Data from a pharmacokinetic study in rats. researchgate.netacs.orgnih.gov

Investigation of Synergistic Interactions of Ononin with Other Phytochemicals

The therapeutic potential of ononin may be enhanced when used in combination with other phytochemicals. researchgate.net Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects.

For example, a review on the anticancer potential of ononin suggests that its combination with other compounds can increase the efficacy of treatment methods. researchgate.netnih.gov In the context of cancer therapy, ononin has shown a synergistic anti-tumor effect when combined with anti-PD-L1 therapy in a mouse model of colorectal cancer. researchgate.net This combination led to enhanced tumor growth inhibition and an improved immune response. researchgate.net

The study of synergistic interactions is a growing area of research, as it may lead to the development of more effective and multi-targeted therapeutic strategies. The diverse phytochemicals found in plant-based supplements can act on various pathways, potentially leading to synergistic effects against conditions like oxidative stress and inflammation. mdpi.com

Advanced Analytical Methodologies for Ononin Research

High-Resolution Chromatographic Techniques (e.g., HPLC, UPLC, UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation and quantification of ononin (B1677330). These techniques utilize a stationary phase, typically a C18 reversed-phase column, and a mobile phase, usually a gradient mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.comnih.gov

UPLC and UHPLC systems, which use columns with smaller particle sizes (e.g., sub-2 µm), offer significant advantages over traditional HPLC. nih.govscripps.edu These advantages include higher resolution, improved sensitivity, and substantially shorter analysis times. For instance, a standard USP method for isoflavones taking 74 minutes was successfully transferred to a UHPLC system, reducing the analysis time to just 18 minutes. waters.com This not only increases throughput but also results in significant cost savings due to reduced solvent consumption. waters.com

The quantification of ononin is typically achieved using a UV detector, with detection wavelengths commonly set around 260 nm or 254 nm. jfda-online.comnih.govnih.gov The method's performance is validated by assessing its linearity, precision, accuracy, and recovery to ensure reliable and reproducible results. nih.gov For example, a UHPLC method for analyzing isoflavones in human urine demonstrated excellent linearity (r² ≥ 0.9992) and precision (C.V. < 3.9%). nih.gov

Table 1: Examples of Chromatographic Conditions for Ononin Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | YMC ODS-AM (250 mm × 3 mm, 5 µm) | Gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile | UV at 260 nm | jfda-online.com |

| UPLC-UV-DAD | Zorbax RRHD C18 (100 × 2.1 mm, 1.8 µm) | Gradient of 0.1% v/v formic acid and acetonitrile | UV-DAD | researchgate.net |

| UHPLC | Hypersil Gold (50 × 2.1 mm, 1.9 µm) | Gradient of aqueous trifluoroacetic acid (0.05%) and acetonitrile | UV at 254 and 280 nm | nih.gov |

| UHPLC | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | UV and Mass Detection | waters.com |

Mass Spectrometry Approaches (e.g., ESI-MS, QTOF/MS, IT-TOF-MSn) for Identification and Structural Elucidation of Ononin and its Metabolites

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of ononin and its metabolites, often coupled with chromatographic systems (LC-MS). Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ of the analyte with minimal fragmentation, allowing for the determination of the molecular weight. massbank.euresearchgate.net

For structural confirmation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this process, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. The fragmentation of ononin (C₂₂H₂₂O₉, exact mass: 430.1264) typically involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This yields a prominent product ion corresponding to the aglycone, formononetin (B1673546), at m/z 269.081 [M+H-162]⁺ in positive ion mode. massbank.eumdpi.com

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Ion Trap Time-of-Flight (IT-TOF), provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. nih.govnih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

The study of ononin metabolites in biological samples, such as plasma, urine, and feces, heavily relies on these techniques. nih.govnih.gov For instance, using HPLC-ESI-IT-TOF-MSⁿ, researchers have identified numerous metabolites of ononin in rats. nih.govacs.org The metabolic pathways identified include phase I reactions like hydroxylation and demethylation, and phase II reactions such as glucuronidation and sulfation. nih.govnih.govresearchgate.net The fragmentation patterns of these metabolites provide vital clues to the location of the metabolic modifications on the parent structure. researchgate.net

Table 2: Key Mass Spectrometric Data for Ononin and its Aglycone

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Product Ion (m/z) | Fragment Identity | Reference |

|---|---|---|---|---|---|

| Ononin | Positive (ESI) | 431.134 [M+H]⁺ | 269.081 | [M+H-glucosyl]⁺ (Formononetin aglycone) | massbank.eu |

| Formononetin | Positive (ESI) | 269 [M+H]⁺ | 137, 151 | Cross-ring cleavage fragments | ekb.eg |

| Ononin Metabolite (Glucuronide) | Negative (ESI) | 605 [M-H]⁻ | 429 | [M-H-glucuronic acid]⁻ | nih.gov |

| Ononin Metabolite (Sulfate) | Negative (ESI) | 509 [M-H]⁻ | 429 | [M-H-SO₃]⁻ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a molecule. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms within the ononin molecule.

¹H-NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to other protons. ¹³C-NMR spectroscopy reveals the number and types of carbon atoms in the molecule. For ononin, the NMR spectra will show characteristic signals for the isoflavone (B191592) core (formononetin) and the attached glucose unit. researchgate.netnih.gov For example, the presence of the methoxy (B1213986) group (-OCH₃) on the B-ring is confirmed by a singlet signal around 3.7-3.8 ppm in the ¹H-NMR spectrum. researchgate.net The signals corresponding to the sugar protons typically appear in a distinct region of the spectrum. nih.gov

The attachment point of the glucose moiety at the C-7 position of the formononetin core is confirmed using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds apart. NMR is essential for distinguishing between isomers, which can be challenging with MS or chromatography alone.

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Data for an Ononin-related Structure (Formononetin-7-O-β-(6''-O-succinyl)-D-glucoside in DMSO-d6)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 152.9 | 8.38 (s) | researchgate.net |

| 3 | 124.0 | - | researchgate.net |

| 4 | 174.8 | - | researchgate.net |

| 5 | 116.1 | 7.99 (d, J=8.8) | researchgate.net |

| 7 | 162.7 | - | researchgate.net |

| 4' | 159.2 | - | researchgate.net |

| OCH₃ | 55.2 | 3.76 (s) | researchgate.net |

| Glc-1'' | 99.9 | 5.10 (d, J=7.4) | researchgate.net |

Integrated Analytical Platforms for Complex Sample Profiling and Metabolomics

Modern research into ononin often utilizes integrated analytical platforms that combine high-resolution separation with powerful detection technologies for comprehensive sample profiling, a field known as metabolomics. nih.govresearchgate.net The coupling of UPLC or HPLC with high-resolution mass spectrometry (e.g., UPLC-QTOF/MS or HPLC-ESI-IT-TOF-MSⁿ) is a particularly powerful approach. nih.govnih.govresearchgate.net

This integrated strategy allows for the simultaneous analysis of ononin and its numerous metabolites in complex biological matrices like plasma, urine, and feces. nih.govnih.govacs.org In a typical metabolomics workflow, the LC system separates the components of the sample over time, and the MS system acquires high-resolution mass spectra for each eluting compound. By comparing samples from a treated group (e.g., administered ononin) with a control group, researchers can identify compounds that are unique to or changed in the treated group. researchgate.net

For example, a global profiling study using HPLC-ESI-IT-TOF-MSⁿ successfully characterized 106 metabolites of ononin after oral administration to rats, including 94 new metabolites. nih.gov The study identified various metabolic transformations, such as hydroxylation, methylation, sulfation, and glucuronidation. nih.gov Such comprehensive metabolic profiling provides a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of ononin, helping to identify the "effective forms" of the compound in the body. nih.govacs.org These integrated platforms are therefore essential for bridging the gap between the administration of a natural product and its ultimate biological activity.

Future Research Directions and Translational Perspectives for Ononin

Identification and Characterization of Novel Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of ononin (B1677330) is a multi-step enzymatic process originating from the general phenylpropanoid pathway. Future research will likely focus on discovering and characterizing the specific enzymes and genes that control the production of ononin in various plants. The pathway involves the creation of the isoflavone (B191592) backbone, followed by specific methylation and glycosylation steps.

The formation of the isoflavone structure is catalyzed by isoflavone synthase (IFS), a key enzyme found almost exclusively in legumes. The gene for IFS has been cloned from several plants, including soybean and red clover, and its expression in non-leguminous plants has been shown to induce isoflavone production. Following the creation of the isoflavone daidzein (B1669772), a methylation step occurs to produce formononetin (B1673546), the aglycone of ononin. While hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) is known to catalyze this methylation at the isoflavanone (B1217009) stage in some species, recent research in Pueraria lobata has identified an isoflavone 4'-O-methyltransferase (I4'OMT) that acts directly on daidzein.

The final step in ononin biosynthesis is the glucosylation of formononetin at the 7-hydroxyl group. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), specifically isoflavone 7-O-glucosyltransferases. Numerous UGTs have been identified in plants like soybean (Glycine max) and Astragalus membranaceus that show activity towards isoflavones. The identification of these genes and enzymes opens the door for metabolic engineering to enhance ononin production for various applications.

Future research should aim to:

Isolate and characterize novel IFS, OMTs, and UGTs from a wider range of ononin-producing plant species.

Elucidate the regulatory networks, including transcription factors, that control the expression of these biosynthetic genes.

Investigate the role of enzyme complexes and metabolic channeling in the efficiency of the ononin biosynthetic pathway.

Table 1: Key Enzymes in Ononin Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Gene Example | Source Organism |

| Isoflavone Synthase (IFS) | IFS | Catalyzes the formation of the isoflavone skeleton from a flavanone (B1672756) precursor. | PcIFS | Psoralea corylifolia |

| O-Methyltransferase (OMT) | Isoflavone 4′-O-methyltransferase (I4'OMT) | Methylates daidzein at the 4'-position to form formononetin. | PlOMT9 | Pueraria lobata |

| UDP-Glycosyltransferase (UGT) | Isoflavone 7-O-glucosyltransferase | Transfers a glucose moiety to the 7-hydroxyl group of formononetin to form ononin. | GmIF7GT | Glycine max |

Development of Targeted Biotransformation and Chemoenzymatic Synthesis Strategies for Enhanced Ononin Derivatives

The native structure of ononin can be modified to create derivatives with potentially enhanced bioavailability, stability, or biological activity. Biotransformation, which uses microorganisms or their enzymes, and chemoenzymatic synthesis, which combines chemical and enzymatic steps, are powerful strategies for generating these novel compounds.

Microbial biotransformation can alter the ononin molecule in various ways. Studies have shown that intestinal bacteria can metabolize ononin through reactions like deglycosylation (removing the sugar), demethylation, hydrogenation, and hydroxylation. For instance, many lactic acid bacteria possess β-glucosidase enzymes that can convert glycosylated isoflavones like ononin back into their more bioavailable aglycones, such as formononetin. Harnessing these microbial enzymes could allow for the controlled production of specific ononin metabolites.

Chemoenzymatic synthesis offers a more targeted approach. This method allows for precise modifications that may be difficult to achieve through purely chemical or biological means. For example, enzymes could be used to selectively add different sugar moieties (other than glucose) to the formononetin backbone, a process known as glycosylation. This could alter the molecule's solubility and how it is absorbed and metabolized. Furthermore, enzymes could facilitate the addition of other functional groups to the isoflavone ring structure, potentially leading to derivatives with novel or enhanced properties.

Key areas for future development include:

Screening diverse microbial populations (from soil, plants, or the gut) for novel enzymatic activities that can modify ononin.

Using protein engineering to alter the substrate specificity and catalytic efficiency of known enzymes for use in chemoenzymatic synthesis.

Developing "one-pot" reaction cascades where multiple enzymatic or chemoenzymatic steps are performed sequentially in a single reactor to improve efficiency.

Table 2: Potential Biotransformation and Chemoenzymatic Reactions for Ononin

| Reaction Type | Description | Potential Outcome |

| Deglycosylation | Enzymatic removal of the glucose moiety from ononin. | Produces the aglycone formononetin, which may have different bioavailability and activity. |

| Demethylation | Removal of the methyl group from the 4'-position of the isoflavone ring. | Converts formononetin (the aglycone) to daidzein, another bioactive isoflavone. |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the isoflavone ring structure. | Can increase solubility and create new sites for further modification. |

| Glycosylation | Enzymatic addition of different sugar molecules to the formononetin aglycone. | Creates novel ononin derivatives with potentially altered solubility, stability, and biological activity. |

Elucidation of Undiscovered Molecular Mechanisms in Complex Biological Models (non-human)

To fully understand the potential of ononin, it is crucial to uncover its molecular mechanisms of action. Complex non-human biological models, such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio), offer powerful systems for this research. These organisms have well-characterized genetics and are suitable for high-throughput screening, allowing scientists to quickly identify genes and signaling pathways affected by ononin.

Much of the current research has focused on formononetin, the aglycone of ononin. These studies, often using animal cell cultures, have shown that formononetin can influence a wide range of signaling pathways. For example, it can modulate pathways involved in cell growth and proliferation, such as the PI3K/Akt and MAPK pathways. It has also been shown to induce apoptosis (programmed cell death) and affect the expression of proteins involved in cell cycle regulation.

Recent studies using whole-animal models have started to provide a more integrated view.

In C. elegans models of Parkinson's disease, formononetin has been shown to offer neuroprotection by activating the Nrf2 signaling pathway, which helps protect cells from oxidative stress.

In zebrafish, both ononin and formononetin have demonstrated anti-inflammatory effects by modulating the MAPK signaling pathway and altering lipid metabolism.

Studies in Drosophila have used various phytochemicals to investigate effects on lifespan and metabolism, providing a framework for how ononin could be tested in this model to understand its impact on aging and metabolic health.

Future research should leverage these models to:

Perform large-scale genetic and transcriptomic screens to identify novel molecular targets of ononin.

Use advanced imaging techniques to visualize the effects of ononin on cellular processes in real-time within a living organism.

Investigate how the glycosylation of ononin (the presence of the sugar molecule) affects its absorption, distribution, and interaction with molecular targets compared to its aglycone, formononetin.

Table 3: Investigated Molecular Mechanisms of Ononin/Formononetin in Non-Human Models

| Model System | Biological Effect | Implicated Signaling Pathway/Mechanism |

| Animal Cell Cultures | Anti-proliferative, Apoptosis induction | PI3K/Akt, MAPK, STAT3, Regulation of cyclins |

| C. elegans | Neuroprotection | Nrf2 signaling pathway activation |

| Zebrafish (Danio rerio) | Anti-inflammation | MAPK/ERK, MAPK/JNK pathway modulation, Altered lipid metabolism |

Potential Applications in Agricultural Systems and Plant Biotechnology (e.g., Crop Enhancement, Phytoremediation)

Ononin and related isoflavonoids have significant potential in agriculture, stemming from their natural roles in plant defense and symbiotic relationships. Future research in this area could lead to innovative strategies for sustainable crop production.

Crop Enhancement and Defense: Isoflavonoids, including formononetin, are known to act as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogens like fungi and bacteria. Engineering non-leguminous crops, such as rice, to produce isoflavonoids has been shown to enhance their resistance to diseases like rice blast. Ononin and formononetin also play a crucial role in the symbiotic relationship between legumes and nitrogen-fixing bacteria (rhizobia). These compounds are released by plant roots and act as signaling molecules to attract rhizobia and initiate the formation of root nodules, where atmospheric nitrogen is converted into a form the plant can use. This reduces the need for synthetic nitrogen fertilizers.

Future agricultural applications could involve:

Genetic Engineering: Introducing the genes for ononin biosynthesis into non-legume crops to enhance their natural defense systems and potentially enable nitrogen-fixing symbioses, which would improve soil fertility.

Biopesticides: Using ononin or its derivatives as natural, biodegradable pesticides to protect crops from various pathogens.

Allelopathy: Investigating the allelopathic properties of ononin, where it may inhibit the growth of competing weeds, to develop natural herbicides.

Phytoremediation: Phytoremediation is a cost-effective, plant-based approach to clean up contaminated soil and water. Some plant compounds can help plants tolerate and accumulate pollutants like heavy metals. While direct research on ononin for phytoremediation is limited, studies have shown that other natural compounds, such as saponins (B1172615) and melatonin, can enhance a plant's ability to remediate contaminated soil. Given that isoflavonoids are produced in response to stress, it is plausible that ononin could play a role in a plant's tolerance to environmental contaminants.

Research in this area should explore:

Whether the application of ononin to soil or directly to plants can enhance their tolerance to heavy metals and other pollutants.

If engineering plants to produce higher levels of ononin could improve their capacity for phytoextraction (accumulating pollutants in their tissues for later removal).

Table 4: Potential Agricultural and Biotechnological Applications of Ononin

| Application Area | Specific Use | Proposed Mechanism of Action |

| Crop Enhancement | Improved Disease Resistance | Acts as a phytoalexin, an antimicrobial compound that defends against pathogens. |

| Enhanced Nitrogen Fixation | Serves as a signaling molecule to establish symbiosis with nitrogen-fixing rhizobia. | |

| Plant Biotechnology | Development of Biopesticides | Utilizes natural antimicrobial properties to create eco-friendly crop protection agents. |

| Phytoremediation | Enhanced Pollutant Tolerance | May improve plant resilience to environmental stressors like heavy metals, potentially aiding their removal from soil. |

Q & A

Q. What validated analytical methods are recommended for quantifying Ononin and Formononetin-7-O-glucoside in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection or UPLC-MS/MS is widely used for quantification. For example, HPLC-UV was employed to analyze 36 batches of Hedysari Radix, identifying Ononin and Formononetin-7-O-glucoside among four key markers. A typical protocol involves:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient elution with acetonitrile and water/acid modifiers.

- Detection : UV at 254 nm for flavonoids.

- Peak identification : By comparing retention times and spectral data with reference standards .

Thin-layer chromatography (TLC) with toluene-ethyl acetate-methanol (20:20:9) can also separate these compounds and screen antioxidant activity via DPPH radical scavenging .

Q. How should stability and solubility challenges be addressed during experimental design?

- Stability : Store Ononin as a powder at -20°C (3-year stability) or in solvents at -80°C (6-month stability). Formononetin-7-O-glucoside is stable at 2–8°C in powder form .

- Solubility : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in cell culture media. For in vivo studies, optimize solvents like saline with <1% DMSO to avoid toxicity .

Q. What statistical approaches are suitable for analyzing multi-component interactions in herbal matrices?

Principal component analysis (PCA) and cluster analysis effectively differentiate batches based on flavonoid content. For example, PCA revealed a negative correlation between Ononin/Formononetin-7-O-glucoside levels and overall quality scores in Hedysari Radix, suggesting these compounds as critical quality markers .

Advanced Research Questions

Q. What mechanistic insights support Ononin's role in cancer therapy, and how can synergies be studied?

Network pharmacology and in vivo studies indicate Ononin synergizes with cisplatin to inhibit lung squamous cell carcinoma (LSCC). Key methodologies include:

- Target identification : Integrate UPLC-MS/MS (to identify serum metabolites) with KEGG pathway enrichment (e.g., p53/AMPK/mTOR signaling).

- Synergy testing : Use combination indices (e.g., Chou-Talalay method) to evaluate interactions with calycosin-7-O-glucoside or astragalosides .

Note: Isolated flavonoid glycosides may lack efficacy alone, emphasizing the need for multi-component systems .

Q. How can contradictions in bioactivity data be resolved, such as variable antioxidant vs. proliferative effects?

- Context-dependent design : Test concentrations across physiological ranges (e.g., 1–100 μM). Calycosin-7-O-glucoside shows DPPH scavenging at low doses but proliferative effects at high doses .

- Model specificity : Use cancer cell lines (e.g., A549) for antitumor assays and non-cancer models (e.g., endothelial cells) for antioxidant studies .

Q. What advanced techniques validate Ononin's pharmacokinetics and metabolism?

- Metabolite profiling : Incubate Ononin with rat intestinal flora to identify deglycosylated metabolites (e.g., formononetin) .

- Cell membrane chromatography : Immobilize lung cancer cell membranes to screen bioactive components and binding kinetics .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in plant-derived Ononin?

- Standardization : Use chemometric tools (e.g., HPLC fingerprints with ≥16 peaks) to ensure consistency. Batches with similarity scores <0.900 should be excluded .

- Source validation : Compare geographic origins via cluster analysis; Inner Mongolia-sourced Astragali Radix shows higher Ononin content .

Q. What experimental designs are critical for studying Ononin's antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.